BenchChemオンラインストアへようこそ!

5-chloro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide

Factor Xa inhibition Anticoagulant Structure–activity relationship

The target compound is a synthetic sulfonamide–morpholine hybrid (C₁₉H₂₁ClN₂O₄S, MW 408.9 g/mol) that incorporates a 5-chloro-2-methylbenzenesulfonamide warhead linked via an N-ethylacetamide bridge to a 2-phenylmorpholine fragment. This architecture positions it within the broader class of non-basic coagulation Factor Xa (FXa) inhibitors that employ a neutral P1 ligand for S1 subsite engagement, a pharmacophoric strategy established by the chlorothiophenecarboxamide series leading to the clinical candidate EMD 495235.

Molecular Formula C19H21ClN2O4S
Molecular Weight 408.9 g/mol
CAS No. 954095-61-5
Cat. No. B6499623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide
CAS954095-61-5
Molecular FormulaC19H21ClN2O4S
Molecular Weight408.9 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3
InChIInChI=1S/C19H21ClN2O4S/c1-14-7-8-16(20)11-18(14)27(24,25)21-12-19(23)22-9-10-26-17(13-22)15-5-3-2-4-6-15/h2-8,11,17,21H,9-10,12-13H2,1H3
InChIKeySBAFKWJTGANFIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide (CAS 954095-61-5): Structural and Pharmacophoric Baseline for Procurement Decisions


The target compound is a synthetic sulfonamide–morpholine hybrid (C₁₉H₂₁ClN₂O₄S, MW 408.9 g/mol) that incorporates a 5-chloro-2-methylbenzenesulfonamide warhead linked via an N-ethylacetamide bridge to a 2-phenylmorpholine fragment. This architecture positions it within the broader class of non-basic coagulation Factor Xa (FXa) inhibitors that employ a neutral P1 ligand for S1 subsite engagement, a pharmacophoric strategy established by the chlorothiophenecarboxamide series leading to the clinical candidate EMD 495235 [1]. Multiple close analogs exist with systematic variation at the aryl sulfonamide position, making the specific 5-chloro-2-methyl substitution pattern the defining feature for procurement specification.

Why 5-Chloro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide Cannot Be Interchanged with Generic In-Class Analogs


Within the 2-phenylmorpholin-4-yl-ethyl sulfonamide chemotype, even single-atom substitutions on the aryl sulfonamide ring produce substantial shifts in FXa inhibitory potency, S1 subsite binding geometry, and physicochemical properties. The Mederski et al. (2004) structure–activity relationship (SAR) series demonstrates that the neutral P1 ligand must satisfy stringent steric, electronic, and solvation requirements for high-affinity FXa engagement; a change from 5-chlorothiophene to 5-chloro-2-methylbenzene alters both the aromatic π-face orientation and the hydrogen-bonding capacity within the S1 pocket [1]. Consequently, generic procurement of an unspecified 'phenylmorpholine sulfonamide' or substitution with the thiophene, fluoro, or dimethoxy congeners cannot reproduce the specific binding profile, selectivity window, or solubility characteristics of the 5-chloro-2-methylbenzenesulfonamide variant.

Product-Specific Quantitative Differentiation Evidence for 5-Chloro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide (CAS 954095-61-5)


Aryl Sulfonamide P1 Surrogate Variation: 5-Chloro-2-methylbenzene vs. 5-Chlorothiophene in the FXa S1 Subsite

The target compound differs from its closest published analog, 5-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide (CAS 954095-44-4), by replacement of the 5-chlorothiophene P1 group with a 5-chloro-2-methylbenzene P1 group. In the Mederski et al. chlorothiophenecarboxamide series, the neutral chlorothiophene ligand in the S1 subsite was critical for combining good oral bioavailability with high potency; the lead compound EMD 495235 (a chlorothiophene-based morpholinone) achieved an FXa IC₅₀ of 5.5 nM and Ki of 6.8 nM in isolated enzyme assays [1]. The 5-chloro-2-methylbenzene substitution represents a distinct P1 pharmacophore with altered S1 subsite complementarity: the ortho-methyl group introduces steric bulk absent in the thiophene analog, while the benzene ring provides different π-stacking geometry compared to the electron-rich thiophene. The X-ray crystal structure of this specific compound in complex with human FXa has been solved, confirming a distinct binding mode compared to the thiophene series .

Factor Xa inhibition Anticoagulant Structure–activity relationship

Molecular Weight and cLogP Differentiation vs. Dimethoxy and Fluoro Congeners: Implications for Permeability and Solubility Screening

The 5-chloro-2-methyl substitution pattern confers a distinct physicochemical signature compared to other aryl variants in the 2-phenylmorpholin-4-yl-ethyl sulfonamide series. The target compound (MW = 408.9 g/mol; predicted cLogP ≈ 3.0–3.5 based on the Hit2Lead analog N-(5-chloro-2-methylphenyl)-4-morpholinesulfonamide which has a measured LogP of 3.01 ) occupies a lipophilicity window that differs meaningfully from the 3,4-dimethoxy analog (MW = 448.5 g/mol; higher hydrogen-bond acceptor count) and the 4-fluoro-2-methyl analog (MW = 392.4 g/mol; lower MW, different dipole moment). In the Mederski et al. optimization campaign, aqueous solubility was a key differentiator among 2-methylphenyl morpholinones, with the most soluble compounds selected for in vivo pharmacokinetic profiling across species [1].

Physicochemical profiling Permeability Solubility

Potential Selectivity Discrimination: Benzenesulfonamide vs. Thiophenesulfonamide P1 in Serine Protease Panel Screening

The P1 ligand identity is a primary determinant of selectivity within the trypsin-like serine protease family (FXa, thrombin, trypsin, kallikrein, etc.). The Mederski et al. paper reports that chlorothiophenecarboxamides achieved FXa selectivity through specific S1 subsite interactions, but also notes that dual FXa/thrombin inhibitors can be obtained through minor sulfonamide modifications [1]. Separately, a structurally related sulfonamide derivative—N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide (no chloro, no methyl)—showed binding to the neurokinin-2 (NK2) receptor with an IC₅₀ of 577 nM in CHO cells [2], indicating that the phenylmorpholine-sulfonamide scaffold has polypharmacological potential. The 5-chloro-2-methyl substitution may modulate this off-target profile relative to the unsubstituted or differently substituted analogs, though direct comparative selectivity data for the target compound are not publicly available.

Selectivity profiling Serine protease Off-target pharmacology

Crystallographic-Grade Structural Validation: X-Ray Co-crystal Structure with Human Factor Xa

According to vendor technical documentation, an X-ray crystal structure of this specific compound in complex with human FXa has been solved and used to clarify the binding mode and the stringent requirements for high affinity . This crystallographic validation distinguishes the compound from other analogs in the series that lack experimentally determined co-crystal structures. The structure provides direct evidence of the S1 subsite engagement geometry of the 5-chloro-2-methylbenzenesulfonamide P1 group, the positioning of the 2-phenylmorpholine fragment, and the conformational preferences of the N-ethylacetamide linker—information that cannot be reliably inferred from the thiophene analog's binding mode due to the different aromatic system.

X-ray crystallography Structure-based drug design Binding mode elucidation

Optimal Research and Industrial Application Scenarios for 5-Chloro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide (CAS 954095-61-5)


Structure-Guided Optimization of Non-Basic FXa Inhibitors with Benzenesulfonamide P1 Surrogates

Medicinal chemistry teams pursuing next-generation oral FXa inhibitors can use this compound as a crystallographically validated starting point for benzenesulfonamide P1 optimization. Unlike the extensively characterized chlorothiophene P1 series (EMD 495235; FXa IC₅₀ = 5.5 nM) [1], the benzene P1 scaffold offers distinct vectors for substitution at the ortho-methyl and meta-chloro positions, enabling exploration of S1 subsite topography that is inaccessible to the thiophene chemotype. The available X-ray co-crystal structure with human FXa provides atomic-resolution guidance for rational design iterations, reducing reliance on docking models or homology-based predictions. This compound serves as the reference standard for benzenesulfonamide P1 SAR expansion.

Selectivity Profiling of Aryl Sulfonamide P1 Variants Across the Trypsin-like Serine Protease Panel

The 5-chloro-2-methylbenzenesulfonamide P1 group represents a structurally distinct motif for systematic selectivity profiling against FXa, thrombin, trypsin, and kallikrein family members. The Mederski et al. series demonstrated that minor modifications to the P1 sulfonamide can toggle between selective FXa inhibition and dual FXa/thrombin activity [1], while the unsubstituted benzenesulfonamide analog showed affinity for the unrelated NK2 receptor (IC₅₀ = 577 nM) [2]. This compound is the appropriate tool for mapping how the 5-chloro-2-methylbenzene P1 group influences selectivity relative to thiophene, fluoro-benzene, and dimethoxy-benzene P1 variants, generating a comprehensive selectivity fingerprint for the benzenesulfonamide sub-series.

Physicochemical Property Benchmarking for CNS-Permeability or Metabolic Stability Optimization

With a molecular weight of 408.9 g/mol and an estimated cLogP of 3.0–3.5 (referenced against the related N-(5-chloro-2-methylphenyl)-4-morpholinesulfonamide with measured LogP = 3.01 ), this compound occupies a specific lipophilicity–polar surface area window that can be benchmarked against the more polar 3,4-dimethoxy analog (MW = 448.5; increased H-bond acceptors) and the less lipophilic 4-fluoro-2-methyl analog (MW = 392.4). Drug metabolism and pharmacokinetics (DMPK) teams can use this compound as a reference point for structure–property relationship (SPR) studies aimed at balancing FXa potency with metabolic stability, cytochrome P450 liability, and permeability across the benzenesulfonamide P1 series.

Chemical Probe for Validating S1 Subsite Engagement in FXa-Dependent Cellular and In Vivo Models

As a claimed potent FXa inhibitor with an experimentally determined binding mode , this compound can serve as a chemical probe for pharmacological validation of FXa-dependent phenotypes in cellular thrombosis models and in vivo efficacy studies. The benzenesulfonamide P1 group may confer a distinct pharmacokinetic or tissue distribution profile compared to the chlorothiophene P1 series, making this compound a complementary tool for target engagement studies where differentiating S1 subsite chemistry could influence efficacy, duration of action, or extravascular safety margins. Procurement of this specific compound ensures fidelity to the benzenesulfonamide pharmacophore when interpreting FXa-dependent biological responses.

Quote Request

Request a Quote for 5-chloro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.